molecular formula C21H27N3O5S2 B2492596 (Z)-ethyl 3,4-dimethyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate CAS No. 683767-22-8

(Z)-ethyl 3,4-dimethyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate

Cat. No. B2492596
CAS RN: 683767-22-8
M. Wt: 465.58
InChI Key: UFFQTFCYWFCURD-DQRAZIAOSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves the interaction of various precursor molecules in the presence of catalytic agents or under specific conditions to achieve the desired product. While the direct synthesis of this specific compound may not be detailed in the literature, analogs and related compounds provide insight into potential synthetic pathways. For example, compounds with similar structural features have been synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature, highlighting a versatile approach to thiazole synthesis (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, often substituted with various functional groups that define the compound's physical and chemical properties. X-ray diffraction and DFT calculations have been pivotal in determining the structure of related compounds, revealing intricate details such as bond lengths, angles, and dihedral angles, contributing to a deeper understanding of their molecular geometry (Ustabaş et al., 2017).

Chemical Reactions and Properties

Thiazole derivatives participate in a variety of chemical reactions, including rearrangements and ring transformations, which are influenced by the nature of substituents attached to the thiazole core. These reactions are crucial for the further functionalization of the thiazole ring and the synthesis of complex molecules with desired properties. For instance, the molecular rearrangements of 4‐iminomethyl‐1,2,3‐triazoles demonstrate the impact of electronic properties on the equilibrium positions of structural isomers (L'abbé et al., 1990).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. These properties are critical for the compound's applications in material science and pharmaceuticals. For example, the crystalline structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, a compound with a similar structural motif, provides insights into intermolecular interactions and stability (Marjani, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of thiazole derivatives, are determined by the electronic configuration of the thiazole ring and the nature of substituent groups. These properties are pivotal for their applications in synthetic chemistry and drug design. Detailed studies on similar compounds elucidate the mechanisms of reactions and the influence of substituents on the thiazole ring's reactivity (Abdelaal & Bauer, 1988).

Scientific Research Applications

Nonpeptide Arginine Vasopressin (AVP) Antagonists

Nonpeptide AVP antagonists, such as OPC-31260, are studied for their ability to induce water diuresis and improve hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). This indicates the therapeutic potential of certain chemical compounds in addressing water balance disorders without engaging in direct hormonal replacement or modulation. The application in SIADH treatment underscores the chemical's role in nuanced biochemical pathways influencing hydration and electrolyte balance (Saito et al., 1997).

Antifungal Applications

Compounds with specific chemical configurations have been explored for their efficacy in treating skin diseases of viral etiology. For example, p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid (ITCL) has shown effectiveness against conditions such as herpes simplex and aphthae of the mucosa, demonstrating the utility of chemical compounds in dermatological applications (Wąsik et al., 1983).

Diagnostic Imaging

Specific chemical structures are also instrumental in the development of diagnostic agents. For instance, compounds designed for positron emission tomography (PET) imaging of alpha-synuclein deposition in multiple system atrophy provide a window into the molecular underpinnings of neurodegenerative diseases. This research avenue emphasizes the role of chemical compounds in enhancing our understanding and diagnostic capabilities for complex neurological conditions (Kikuchi et al., 2010).

Therapeutic Agents

The exploration of therapeutic agents, such as those for the treatment of gastroesophageal reflux disease (GERD) with compounds like Enteryx, highlights the application of chemical compounds in developing treatments that offer alternative mechanisms of action. These applications demonstrate the potential for chemical compounds to provide novel solutions to medical challenges by targeting specific physiological mechanisms (Tintillier et al., 2004).

properties

IUPAC Name

ethyl 3,4-dimethyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-5-29-20(26)18-15(3)23(4)21(30-18)22-19(25)16-6-8-17(9-7-16)31(27,28)24-12-10-14(2)11-13-24/h6-9,14H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFQTFCYWFCURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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